molecular formula C27H27FN4O2 B2967439 N-(4-(diethylamino)-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-33-9

N-(4-(diethylamino)-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2967439
CAS RN: 1005295-33-9
M. Wt: 458.537
InChI Key: OEEIRHBAJJSJRK-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H27FN4O2 and its molecular weight is 458.537. The purity is usually 95%.
BenchChem offers high-quality N-(4-(diethylamino)-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(diethylamino)-2-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Materials

The compound’s unique structure and electronic properties make it an excellent candidate for nonlinear optical applications. Researchers have explored its potential as a second harmonic generator, optical modulator, and frequency converter. Its nonlinear response to intense light allows for efficient signal processing and optical communication systems .

Terahertz Sensing

Terahertz radiation lies between microwave and infrared frequencies, offering valuable insights into molecular vibrations and crystal structures. N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits strong terahertz absorption, making it suitable for terahertz imaging, spectroscopy, and security screening applications .

Optoelectronic Devices

The compound’s optical response extends from visible light to terahertz frequencies. By incorporating it into thin films or devices, researchers have achieved enhanced electrical conductivity and optical properties. These films can serve as sensitive detectors for various wavelengths, including terahertz radiation .

Antibacterial Agents

While not directly related to its optical properties, the compound’s structural features may contribute to its biological activity. Computational studies suggest that it forms stable complexes with tetraphenylborate ions, potentially influencing antibacterial behavior. Further research is needed to explore this intriguing avenue .

Two-Photon Absorption

Experimental and computational studies have investigated the compound’s two-photon absorption behavior. Its potential for nonlinear optical applications arises from its unique response to intense laser light. Theoretical modeling reveals promising applications in optical limiting, where it can protect sensitive devices from high-intensity laser pulses .

Nanocomposite Films

Researchers have designed binary composite films by combining N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide with carbon nanotubes (CNTs). These films exhibit improved electrical conductivity and optical response. Optimal properties occur at a medium CNT content (around 6.7 wt%), making them suitable for detector applications .

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O2/c1-4-31(5-2)22-12-13-24(18(3)15-22)30-26(33)23-16-20-7-6-14-29-25(20)32(27(23)34)17-19-8-10-21(28)11-9-19/h6-16H,4-5,17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIRHBAJJSJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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